molecular formula C15H24N4O2 B2535272 Tert-butyl (3R,4S)-3-amino-4-(4-cyclopropyltriazol-1-yl)cyclopentane-1-carboxylate CAS No. 2126158-01-6

Tert-butyl (3R,4S)-3-amino-4-(4-cyclopropyltriazol-1-yl)cyclopentane-1-carboxylate

Cat. No.: B2535272
CAS No.: 2126158-01-6
M. Wt: 292.383
InChI Key: SGNUQEAGCSURPZ-ZNVNOEFISA-N
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Description

Tert-butyl (3R,4S)-3-amino-4-(4-cyclopropyltriazol-1-yl)cyclopentane-1-carboxylate is a novel compound featuring a unique stereochemistry, integrating the cyclopropyltriazole moiety and the tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R,4S)-3-amino-4-(4-cyclopropyltriazol-1-yl)cyclopentane-1-carboxylate involves several key steps:

  • Cyclopentane Framework Construction: : The cyclopentane framework is typically assembled through a series of stereoselective cyclization reactions, ensuring the correct (3R,4S) configuration.

  • Triazole Introduction: : The 4-cyclopropyltriazole moiety is then introduced using a Huisgen cycloaddition reaction, often referred to as a "click reaction", which is performed under copper-catalyzed azide-alkyne conditions.

  • Amino Group Addition: : The amino group at position 3 is installed via a reductive amination process, employing appropriate reagents to achieve the desired stereochemistry.

  • Esterification: : Finally, the carboxylic acid group is esterified with tert-butanol using standard esterification protocols, such as the Fisher esterification or via coupling agents like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: In industrial settings, large-scale production of this compound would likely involve optimization of the above synthetic steps, focusing on yield, purity, and cost-effectiveness. Key considerations include the use of robust and scalable reagents, efficient purification methods, and minimizing hazardous waste.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, potentially at the amino group or triazole ring, depending on the oxidizing agents and conditions used.

  • Reduction: : Reduction reactions can target the triazole ring or other potential reduction sites within the molecule.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently employed.

  • Substitution: : Substitution reactions might involve reagents such as alkyl halides, aryl halides, or nucleophilic species under appropriate conditions.

Major Products: The products formed depend on the specific reactions and conditions applied, leading to derivatives of the original compound with altered functional groups, improved pharmacological properties, or tailored chemical profiles for specific applications.

Scientific Research Applications

Chemistry: In the realm of chemistry, this compound serves as a building block for more complex molecular structures, aiding in the synthesis of tailored molecules for specialized applications.

Biology: Biologically, the compound is of interest for its potential as a biochemical probe, facilitating the study of metabolic pathways and enzyme interactions due to its unique structure and reactive sites.

Medicine: In medicinal chemistry, tert-butyl (3R,4S)-3-amino-4-(4-cyclopropyltriazol-1-yl)cyclopentane-1-carboxylate is evaluated for its pharmacological activities, potentially offering therapeutic benefits in treating diseases through its interaction with specific biological targets.

Industry: Industrially, the compound's stability and reactivity make it a candidate for developing novel materials, such as polymers or catalysts, enhancing the efficiency and performance of industrial processes.

Mechanism of Action

Molecular Targets and Pathways: The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors, influencing biological pathways. The cyclopropyltriazole moiety may interact with active sites, while the amino and carboxylate groups could facilitate binding and activity modulation.

Pathways Involved: The exact pathways depend on the biological context but often involve modulation of enzymatic activities, signaling cascades, or metabolic processes.

Comparison with Similar Compounds

Comparison: Compared to other similar cyclopentane-based compounds, tert-butyl (3R,4S)-3-amino-4-(4-cyclopropyltriazol-1-yl)cyclopentane-1-carboxylate stands out due to its unique triazole moiety and specific stereochemistry, which confer distinct chemical and biological properties.

Similar Compounds:
  • Cyclopentane derivatives with different substituents: : These may include compounds where the triazole is replaced with other aromatic or heterocyclic rings.

  • Amino-cyclopentane carboxylates: : Other amino-cyclopentane carboxylates with varying side chains.

  • Triazole-containing compounds: : These include molecules with triazole rings but different core structures, offering varied reactivity and applications.

Through this detailed exploration, we gain insights into the multifaceted nature of this compound, spanning its synthetic origins, chemical behavior, and potential impact across scientific disciplines.

Properties

IUPAC Name

tert-butyl (3R,4S)-3-amino-4-(4-cyclopropyltriazol-1-yl)cyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)10-6-11(16)13(7-10)19-8-12(17-18-19)9-4-5-9/h8-11,13H,4-7,16H2,1-3H3/t10?,11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNUQEAGCSURPZ-ZNVNOEFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C(C1)N2C=C(N=N2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C1C[C@H]([C@H](C1)N2C=C(N=N2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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